1-(Pyridin-2-ylmethyl)piperidin-4-amine
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Overview
Description
1-(Pyridin-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyridine ring attached to the piperidine moiety
Preparation Methods
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylpyridine with piperidin-4-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve continuous flow reactions or large-scale batch processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
1-(Pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a hydrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
1-(Pyridin-2-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Piperidine: A simple six-membered heterocyclic amine that serves as a precursor for many derivatives.
Piperidin-4-amine: A derivative of piperidine with an amino group at the fourth position.
The uniqueness of this compound lies in its combined structural features of both pyridine and piperidine, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKZEPLHUMBAES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-91-5 |
Source
|
Record name | 1-[(pyridin-2-yl)methyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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